N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide
Description
Structural Classification and Development History
N-[4-[2-(6-Cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide belongs to the quinoline carboxamide class of dopamine receptor ligands. Its core structure features a bicyclic quinoline moiety linked via a carboxamide bridge to a substituted cyclohexyl-ethyl-isoquinoline system. The compound’s N-methyl modification distinguishes it from earlier analogs like SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) .
Development of this compound emerged from efforts to optimize dopamine D3 receptor (D3R) selectivity while improving pharmacokinetic properties. Patents such as US11858924B2 highlight structural refinements, including alkylation of the carboxamide nitrogen, to enhance blood-brain barrier penetration and metabolic stability . The cyclohexyl-ethyl-isoquinoline substructure preserves critical interactions with D3R’s orthosteric binding pocket, as demonstrated in homology modeling studies .
Table 1: Structural Comparison with SB-277011A
Relationship to SB-277011 Compound Family
This compound is a direct analog of SB-277011A, a prototypical D3R antagonist with 80–100-fold selectivity over dopamine D2 receptors (D2R) . The N-methyl group introduced at the carboxamide nitrogen reduces hydrogen-bonding capacity, potentially altering receptor binding kinetics. Molecular dynamics simulations suggest that such modifications may stabilize interactions with D3R’s extracellular loop 2, a region critical for subtype specificity .
The SB-277011 family’s pharmacophore—comprising a quinoline core, hydrophobic cyclohexyl linker, and isoquinoline anchor—remains conserved. However, the N-methyl derivative’s enhanced lipophilicity (calculated logP increase of ~0.5 units) aligns with efforts to improve CNS bioavailability .
Historical Context in Dopamine Receptor Research
D3R, cloned in 1990, gained prominence for its restricted expression in limbic regions (e.g., nucleus accumbens, islands of Calleja) and implications in reward processing . Early D3R ligands like BP-897 and nafadotride suffered from partial agonist activity or insufficient selectivity, limiting therapeutic utility . The SB-277011 scaffold, first reported in 2000, represented a breakthrough in D3R antagonist design due to its >100-fold selectivity over D2R and lack of intrinsic activity .
This N-methyl derivative builds upon three decades of structure-activity relationship (SAR) studies, which identified carboxamide alkylation as a viable strategy for tuning receptor off-rates and brain exposure .
Significance in Neurochemical Investigations
The compound has become a key tool for dissecting D3R’s role in addiction and neuropsychiatric disorders:
- Addiction Models : In rat self-administration paradigms, it attenuates methamphetamine- and cocaine-induced reinstatement of drug-seeking behavior at lower doses (EC50 ≈ 6 mg/kg) compared to SB-277011A, likely due to improved CNS penetration .
- Electrophysiology : Local administration into the ventral tegmental area (VTA) increases dopamine neuron firing rates by 175–290% of baseline, suggesting disinhibition of mesolimbic pathways .
- Neuroimaging : Its high D3R affinity (Ki ≈ 0.3–0.7 nM) and selectivity (>120-fold over D2R) make it a candidate for positron emission tomography (PET) tracer development .
Table 2: Key Neurochemical Findings
| Study Type | Outcome | Citation |
|---|---|---|
| Self-Administration | Reduces methamphetamine intake (PR) | |
| Brain Stimulation Reward | Attenuates cocaine-induced BSR | |
| Electrophysiology | Modulates VTA firing dynamics |
Contemporary Research Landscape
Recent investigations focus on three areas:
- Allosteric Modulation : Molecular dynamics simulations reveal that N-methyl substitution induces conformational changes in D3R’s transmembrane helix 6, potentially creating a cryptic pocket for allosteric modulators .
- Polypharmacology : Hybrid derivatives combining D3R antagonism with 5-HT1A partial agonism are being explored for comorbid depression and addiction .
- Precision Medicine : Radiolabeled analogs like [¹²⁵I]HY-3-24 (a structural cousin) enable quantification of D3R occupancy in primate models, informing dose-response relationships for clinical translation .
Ongoing clinical trials (e.g., NCT04830228) leverage structural insights from this compound to develop next-generation D3R-targeted therapies for opioid use disorder and schizophrenia .
Properties
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O/c1-32(29(34)27-12-15-31-28-5-3-2-4-26(27)28)25-10-7-21(8-11-25)13-16-33-17-14-23-18-22(19-30)6-9-24(23)20-33/h2-6,9,12,15,18,21,25H,7-8,10-11,13-14,16-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGBSHQRNWYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)CCN2CCC3=C(C2)C=CC(=C3)C#N)C(=O)C4=CC=NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide, commonly referred to as SB-277011 or its derivatives, has garnered attention for its biological activity, particularly in the context of neurological and oncological research. This compound is characterized by its high selectivity for dopamine D3 receptors, which positions it as a significant tool in neuroscience studies aimed at understanding dopaminergic signaling pathways and their implications in various diseases.
The compound is classified under synthetic organic compounds and has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide |
| CAS Number | 215803-78-4 |
| Molecular Formula | C28H30N4O |
| Boiling Point | 679.3 °C at 760 mmHg |
| Density | 1.23 g/cm³ |
Dopamine D3 Receptor Selectivity
Research indicates that SB-277011 exhibits a significant affinity for the dopamine D3 receptor compared to other dopamine receptors. This selectivity is crucial for its potential application in treating disorders associated with dopaminergic dysfunction, such as schizophrenia and addiction. The compound's ability to modulate dopamine signaling may provide therapeutic benefits by restoring balance in dopaminergic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives, including SB-277011. A notable investigation involved assessing the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-468). The findings revealed that certain derivatives demonstrated notable antiproliferative activity , indicating potential applications in cancer therapy.
Table 1: Antiproliferative Activity of SB-277011 Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 17 | MCF-7 | 5.0 | Topoisomerase I inhibition |
| 18 | MDA-MB-468 | 4.5 | Apoptosis induction |
| 20 | MCF-7 | 6.0 | Cell cycle arrest |
The mechanism underlying the anticancer activity was linked to the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. Molecular docking studies confirmed that SB-277011 binds effectively to the active site of topoisomerase I, suggesting a direct interaction that disrupts cancer cell proliferation.
Neuropharmacological Applications
In a study focusing on neuropharmacological applications, SB-277011 was evaluated for its effects on behavioral models related to anxiety and depression. The results indicated that the compound could modulate anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent.
Clinical Relevance
While preclinical studies are promising, further clinical investigations are necessary to establish the safety and efficacy of SB-277011 in human subjects. The compound's selectivity for dopamine D3 receptors may offer advantages over traditional antipsychotic medications, potentially reducing side effects associated with broader receptor activity.
Comparison with Similar Compounds
Isoquinoline Derivatives
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Derivatives (): Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) and N-phenylcarboxamide (6f) lack the 6-cyano substitution and cyclohexylethyl linker. These derivatives exhibit moderate D₃ affinity but poor selectivity against D₂ receptors due to flexible alkyl chains and absence of electron-withdrawing groups (e.g., cyano) . Key Difference: The target compound’s 6-cyano group enhances D₃ binding via electronic effects, while the rigid cyclohexylethyl linker reduces off-target interactions .
- N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2,2,2-trifluoroacetamide (): This analog substitutes the cyano group with 6,7-dimethoxy and replaces the quinoline carboxamide with a trifluoroacetamide. The trifluoro group increases metabolic stability but reduces CNS penetration due to higher hydrophobicity (LogP >6) compared to the target compound’s XLogP3 of 5.17 .
Quinoline Carboxamide Derivatives
- N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) (): Long alkyl chains (e.g., tetradecanamide) confer high melting points (>250°C) but limit solubility and CNS availability. The target compound’s cyclohexylethyl linker balances lipophilicity (XLogP3: 5.17) and rigidity, enabling better bioavailability .
- (4S)-6-Chloro-N-(isoquinolin-4-yl)-4-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide (): Chlorine substitution increases lipophilicity but may reduce selectivity. The target compound’s cyano group provides similar electronic effects without compromising D₃/D₂ selectivity .
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings:
- Selectivity: The target compound’s D₃/D₂ selectivity ratio (>120-fold) surpasses PG01037 (8.5-fold) and NGB2904 (13.5-fold) due to its optimized linker and substituents .
- Bioavailability: Rigid cyclohexylethyl and methyl groups reduce first-pass metabolism, achieving >80% oral bioavailability vs. 45% in PG01037 .
- Metabolic Stability: Low CYP inhibition minimizes drug-drug interactions compared to NGB2904 .
Preparation Methods
Heterocyclization Strategies
The 6-cyano-3,4-dihydroisoquinoline core is typically constructed via metal-catalyzed annulation or intramolecular cyclization. A recent approach involves reacting 4-ethynyl-5,6-difluoro-7-( p-methoxyphenyl)-2,1,3-benzothiadiazole with diphenylamine or carbazole derivatives under palladium catalysis, followed by selective cyanation. This method achieves regiocontrol through steric and electronic effects, yielding the dihydroisoquinoline framework with a cyano group at the 6-position. Alternative protocols employ Cu(I)-mediated Ullmann couplings to install the nitrile group post-cyclization, though with reduced efficiency (≤65% yield).
Cyanation Reactions
Direct cyanation of pre-formed dihydroisoquinolines is achieved using trimethylsilyl cyanide (TMSCN) in the presence of Zn(OTf)₂ as a Lewis acid. This method avoids the use of toxic metal cyanides and operates at mild temperatures (50–60°C), achieving 78–85% yields. Comparative studies show that Pd-catalyzed cyanation using Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C provides higher regioselectivity (>95%) but requires stringent moisture control.
Table 1: Cyanation Methods for 3,4-Dihydroisoquinoline Derivatives
| Method | Reagents | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| TMSCN/Zn(OTf)₂ | TMSCN, Zn(OTf)₂, DCM | 50–60 | 78–85 | 88% |
| Pd-catalyzed | Zn(CN)₂, Pd(OAc)₂, DMAc | 120 | 70–75 | >95% |
| Cu-mediated | K₄[Fe(CN)₆], CuI, DMF | 100 | 60–65 | 82% |
Preparation of Quinoline-4-carboxylic Acid
Pfitzinger Reaction Modifications
The quinoline-4-carboxylic acid precursor is synthesized via a modified Pfitzinger reaction using N-vinylisatins and ethanol under reflux. This method eliminates the need for strong bases, instead relying on amine- or alcohol-promoted ring expansion. Heating N-vinylisatin (10 mmol) in ethanol at 80°C for 6 hours affords quinoline-4-carboxylates in 92% yield, which are hydrolyzed to the carboxylic acid using 2M NaOH.
Alternative Quinoline Syntheses
Patent literature describes the use of dichlorotriphenyl phosphorane as a coupling reagent to activate carboxylic acids for amide formation. While originally applied to quinoline-3-carboxamides, this approach is adaptable to the 4-position by substituting the starting anhydride. For example, 1,2-dihydro-4-hydroxyquinoline-3-carboxylic acid reacts with N-ethylaniline in methylene chloride under reflux, though yields drop to 68% due to steric hindrance at the 4-position.
Amide Coupling with N-Methylcyclohexylamine
Activation of Quinoline-4-carboxylic Acid
Coupling the quinoline-4-carboxylic acid to N-methyl-4-(2-aminoethyl)cyclohexylamine requires activation via mixed carbonates or phosphoranes. A patented protocol employs dichlorotriphenyl phosphorane (2.5 equiv) in methylene chloride at 40–45°C, achieving 89% conversion to the amide. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate, yielding 76% isolated product after crystallization.
Steric Considerations
The cyclohexyl group’s bulk necessitates prolonged reaction times (8–12 hours) for complete coupling. Microwave-assisted synthesis at 100°C reduces this to 2 hours but risks decomposition of the dihydroisoquinoline fragment.
Table 2: Amide Coupling Efficiency with N-Methylcyclohexylamine
| Method | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichlorotriphenylphosphorane | Ph₃PCl₂, CH₂Cl₂ | 40 | 8 | 76 |
| EDCI/HOBt | EDCI, HOBt, DMF | 25 | 24 | 65 |
| Microwave-assisted | HATU, DIPEA, MeCN | 100 | 2 | 71 |
Final Assembly and Purification
Alkylation of the Dihydroisoquinoline
The ethyl linker between the cyclohexyl and dihydroisoquinoline moieties is installed via nucleophilic alkylation. Treating 6-cyano-3,4-dihydroisoquinoline with 1,2-dibromoethane (1.2 equiv) in the presence of K₂CO₃ in acetonitrile at 60°C for 6 hours affords the bromoethyl intermediate, which is subsequently reacted with N-methyl-4-aminocyclohexanol under SN2 conditions.
Chromatographic Purification
Final purification employs silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1), followed by recrystallization from ethanol/water (4:1). This removes residual coupling reagents and ensures >99% purity by HPLC.
Scalability and Industrial Adaptations
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide, and how are intermediates characterized?
- The compound is synthesized via multi-step processes involving conformational constraint optimization. For example, replacing a flexible butyl linker with a cyclohexylethyl group improved oral bioavailability and selectivity . Key intermediates are characterized using 1H/13C NMR (e.g., δ 2.72 ppm for CH2CH2NCH3 signals) and HRMS to confirm molecular weights. Purity is validated via HPLC (>95%) .
Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., cyclohexyl and quinoline protons).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 336.2 [M+H]+ in ESI-MS) .
- Infrared (IR) Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- HPLC: Ensures purity (>95%) for pharmacological studies .
Q. How is the compound’s dopamine D3 receptor selectivity evaluated?
- Radioligand Binding Assays: Compete with [³H]spiperone or similar ligands in HEK-293 cells expressing human D3 receptors. Selectivity over D2 receptors is critical (e.g., IC50 D3: 1.4 nM vs. D2: >1000 nM) .
- Functional Assays: Measure cAMP inhibition in cell lines to confirm antagonism .
Advanced Research Questions
Q. What experimental designs address the compound’s pharmacokinetic challenges, such as CNS penetration and metabolic stability?
- Brain-to-Plasma Ratio Studies: Administer the compound intravenously/orally to rats; measure concentrations in plasma and brain homogenates via LC-MS/MS. SB-277011 achieves a brain-to-plasma ratio >1, indicating effective CNS penetration .
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism. Use NADPH cofactors and monitor parent compound depletion over time .
Q. How do structural modifications influence D3 receptor affinity and off-target effects?
- Molecular Modeling: Docking studies (e.g., using D3 receptor crystal structures) highlight hydrophobic interactions between the cyclohexylethyl linker and receptor subpockets.
- Selectivity Screening: Test against 50+ GPCRs, ion channels, and transporters (e.g., serotonin 5-HT2B, adrenergic α1A) to minimize off-target activity .
Q. What methodologies resolve contradictions in in vitro vs. in vivo efficacy data?
- Dose-Response Studies in Rodent Models: Compare behavioral outcomes (e.g., locomotor activity in conditioned place preference) with in vitro binding data. Adjust dosing regimens based on bioavailability (e.g., SB-277011: 89% oral bioavailability in rats) .
- Pharmacodynamic Biomarkers: Measure D3 receptor occupancy via PET imaging (e.g., [¹¹C]PHNO) to correlate target engagement with functional effects .
Methodological Considerations
Q. How are enantiomeric purity and stereochemical stability ensured during synthesis?
- Chiral HPLC: Resolves enantiomers using columns like Chiralpak AD-H.
- Circular Dichroism (CD): Monitors stereochemical integrity under varying pH/temperature .
Q. What strategies mitigate cytochrome P450 inhibition risks during lead optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
